molecular formula C22H24N2O6 B2970711 4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 402947-51-7

4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2970711
CAS No.: 402947-51-7
M. Wt: 412.442
InChI Key: CKULKANOCVZWHY-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.442. The purity is usually 95%.
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Biological Activity

The compound 4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid , commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide an in-depth analysis of the biological activity of this specific compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H22N2O5
  • Molecular Weight : 358.39 g/mol

The structure features a pyrazole ring substituted with methoxy and phenyl groups, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one in focus have shown promising results in inhibiting cancer cell proliferation. A study screening various pyrazole derivatives against cancer cell lines (K562, A549, MCF7) reported significant growth inhibition with some compounds displaying IC50 values lower than standard chemotherapeutics like ABT-751 .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 1K5627.30
Compound 2A5495.60
Compound 3MCF76.20

Antioxidant Activity

Pyrazole derivatives have also been evaluated for their antioxidant properties. The presence of methoxy groups is believed to enhance the electron-donating ability of these compounds, thus improving their capacity to scavenge free radicals. Studies indicate that these compounds exhibit significant antioxidant activity, which may contribute to their overall therapeutic effects .

Anti-inflammatory Activity

In addition to anticancer and antioxidant properties, pyrazole derivatives have been investigated for anti-inflammatory effects. Research has demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating their potential use in treating inflammatory diseases .

The biological activities of pyrazole derivatives often involve multiple mechanisms:

  • Inhibition of Enzyme Activity : Many derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
  • Modulation of Signaling Pathways : Pyrazole derivatives may affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Case Studies

  • Study on Anticancer Efficacy : A recent investigation assessed the efficacy of a series of pyrazole derivatives against various cancer cell lines. The study found that specific substitutions on the pyrazole ring significantly influenced anticancer potency, with some compounds achieving remarkable selectivity towards cancer cells over normal cells .
  • Antioxidant Activity Evaluation : Another study focused on evaluating the antioxidant capacity of methoxy-substituted pyrazoles using DPPH and ABTS assays. The results indicated that these compounds exhibited higher radical scavenging activity compared to standard antioxidants .

Properties

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-28-16-7-4-14(5-8-16)18-13-17(23-24(18)21(25)10-11-22(26)27)15-6-9-19(29-2)20(12-15)30-3/h4-9,12,18H,10-11,13H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKULKANOCVZWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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